(2R,3R)-2,3-Dihydroxybutanedioic acid;5-hydroxy-2-[4-methoxy-3-[2-oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]phenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one (2R,3R)-2,3-Dihydroxybutanedioic acid;5-hydroxy-2-[4-methoxy-3-[2-oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]phenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Brand Name: Vulcanchem
CAS No.: 123580-52-9
VCID: VC0039687
InChI: InChI=1S/2C44H54N2O19.C4H6O6/c2*1-21-35(50)37(52)39(54)43(62-21)61-19-32-36(51)38(53)40(55)44(65-32)63-24-15-25(47)34-26(48)17-29(64-31(34)16-24)22-6-8-27(56-2)30(14-22)60-20-33(49)46-12-10-45(11-13-46)18-23-7-9-28(57-3)42(59-5)41(23)58-4;5-1(3(7)8)2(6)4(9)10/h2*6-9,14-17,21,32,35-40,43-44,47,50-55H,10-13,18-20H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t2*21-,32+,35-,36+,37+,38-,39+,40+,43+,44+;1-,2-/m001/s1
SMILES: CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)OCC(=O)N6CCN(CC6)CC7=C(C(=C(C=C7)OC)OC)OC)O)O)O)O)O)O)O.CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)OCC(=O)N6CCN(CC6)CC7=C(C(=C(C=C7)OC)OC)OC)O)O)O)O)O)O)O.C(C(C(=O)O)O)(C(=O)O)O
Molecular Formula: C92H114N4O44
Molecular Weight: 1979.9 g/mol

(2R,3R)-2,3-Dihydroxybutanedioic acid;5-hydroxy-2-[4-methoxy-3-[2-oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]phenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

CAS No.: 123580-52-9

Main Products

VCID: VC0039687

Molecular Formula: C92H114N4O44

Molecular Weight: 1979.9 g/mol

(2R,3R)-2,3-Dihydroxybutanedioic acid;5-hydroxy-2-[4-methoxy-3-[2-oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]phenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one - 123580-52-9

CAS No. 123580-52-9
Product Name (2R,3R)-2,3-Dihydroxybutanedioic acid;5-hydroxy-2-[4-methoxy-3-[2-oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]phenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Molecular Formula C92H114N4O44
Molecular Weight 1979.9 g/mol
IUPAC Name (2R,3R)-2,3-dihydroxybutanedioic acid;5-hydroxy-2-[4-methoxy-3-[2-oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]phenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Standard InChI InChI=1S/2C44H54N2O19.C4H6O6/c2*1-21-35(50)37(52)39(54)43(62-21)61-19-32-36(51)38(53)40(55)44(65-32)63-24-15-25(47)34-26(48)17-29(64-31(34)16-24)22-6-8-27(56-2)30(14-22)60-20-33(49)46-12-10-45(11-13-46)18-23-7-9-28(57-3)42(59-5)41(23)58-4;5-1(3(7)8)2(6)4(9)10/h2*6-9,14-17,21,32,35-40,43-44,47,50-55H,10-13,18-20H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t2*21-,32+,35-,36+,37+,38-,39+,40+,43+,44+;1-,2-/m001/s1
Standard InChIKey UDLSEZCIHQODAV-ONKUBEFNSA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)OCC(=O)N6CCN(CC6)CC7=C(C(=C(C=C7)OC)OC)OC)O)O)O)O)O)O)O.C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)OCC(=O)N6CCN(CC6)CC7=C(C(=C(C=C7)OC)OC)OC)O)O)O)O)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
SMILES CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)OCC(=O)N6CCN(CC6)CC7=C(C(=C(C=C7)OC)OC)OC)O)O)O)O)O)O)O.CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)OCC(=O)N6CCN(CC6)CC7=C(C(=C(C=C7)OC)OC)OC)O)O)O)O)O)O)O.C(C(C(=O)O)O)(C(=O)O)O
Canonical SMILES CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)OCC(=O)N6CCN(CC6)CC7=C(C(=C(C=C7)OC)OC)OC)O)O)O)O)O)O)O.CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)OCC(=O)N6CCN(CC6)CC7=C(C(=C(C=C7)OC)OC)OC)O)O)O)O)O)O)O.C(C(C(=O)O)O)(C(=O)O)O
Synonyms LEW 7-S1
LEW 7S1
LEW-7-S1
LEW-7S1
PubChem Compound 11980089
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator